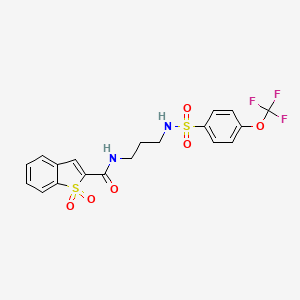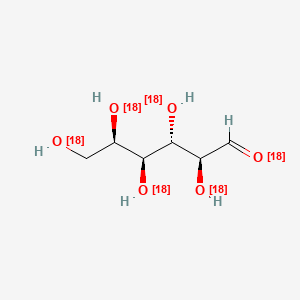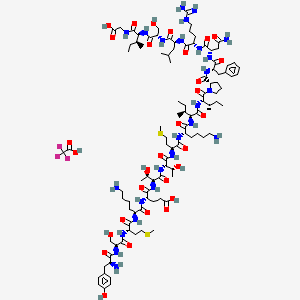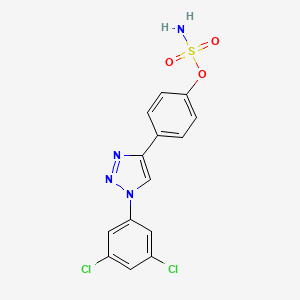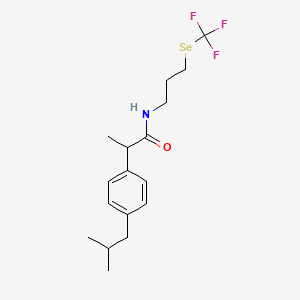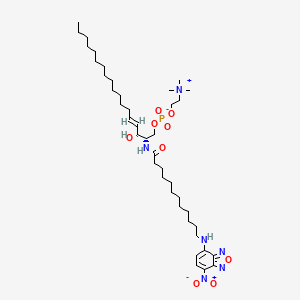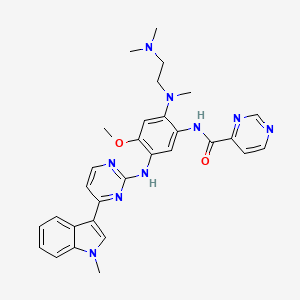
Egfr-IN-62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-62 is a potent inhibitor of the epidermal growth factor receptor kinase. It is particularly effective against mutations such as L858R/T790M, wild-type, and L858R/T790M/C797S. This compound is known for its ability to block the cell cycle in the G1/G0 phase and induce apoptosis and motility inhibition in certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Egfr-IN-62 involves a series of synthetic steps that include the formation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-62 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Egfr-IN-62 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.
Biology: Employed in cell cycle studies and apoptosis research.
Medicine: Investigated for its potential in treating cancers with specific epidermal growth factor receptor mutations.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mecanismo De Acción
Egfr-IN-62 exerts its effects by inhibiting the epidermal growth factor receptor kinase. It binds to the adenosine triphosphate-binding site of the enzyme, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest, apoptosis, and reduced cell motility .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor kinase.
Osimertinib: Effective against T790M mutation in non-small cell lung cancer
Uniqueness
Egfr-IN-62 is unique due to its high potency against multiple epidermal growth factor receptor mutations, including L858R/T790M and L858R/T790M/C797S. Its ability to induce cell cycle arrest and apoptosis at low concentrations sets it apart from other inhibitors .
Propiedades
Fórmula molecular |
C30H33N9O2 |
|---|---|
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C30H33N9O2/c1-37(2)14-15-38(3)27-17-28(41-5)25(16-24(27)34-29(40)23-10-12-31-19-33-23)36-30-32-13-11-22(35-30)21-18-39(4)26-9-7-6-8-20(21)26/h6-13,16-19H,14-15H2,1-5H3,(H,34,40)(H,32,35,36) |
Clave InChI |
YISSGLCFSAVMBW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C5=NC=NC=C5)N(C)CCN(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








